molecular formula C18H17FN2O2 B11367306 5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide

5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11367306
M. Wt: 312.3 g/mol
InChI Key: YMUBNDVBUWYTHC-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the field of antidepressant research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Preparation of 4-fluoro-2-ethoxy-1-nitrobenzene: This is achieved by reacting 5-fluoro-2-nitrophenol with ethyliodide and potassium carbonate in dimethylformamide at 50°C overnight.

    Formation of the Indole Core: The nitrobenzene derivative is then subjected to a series of reactions to form the indole core structure.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential antidepressant properties and its ability to modulate serotonin levels in the brain.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a selective serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the synaptic cleft and enhancing mood . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct pharmacological properties. Its potential as an antidepressant sets it apart from other indole derivatives that may have different therapeutic applications.

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

5-ethoxy-N-(4-fluorophenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H17FN2O2/c1-3-23-15-8-9-16-12(10-15)11-17(21(16)2)18(22)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

YMUBNDVBUWYTHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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